2-Fluoro-4-nitrobenzenesulfonamide

Übersicht

Beschreibung

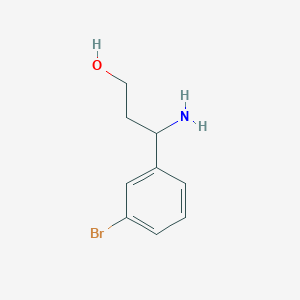

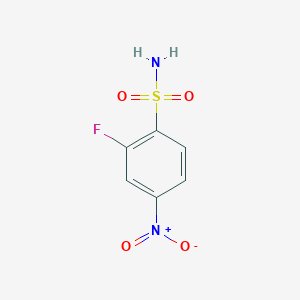

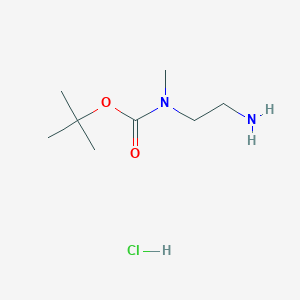

2-Fluoro-4-nitrobenzenesulfonamide, also known as FBS, is a chemical compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 g/mol . It has garnered interest in the scientific community due to its potential applications in various fields of research.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, a nitro group, and a sulfonamide group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, related compounds like 4-Nitrobenzenesulfonamide have been reported to react with diazacrown ether to form molecular complexes .Wissenschaftliche Forschungsanwendungen

Versatile Tool for Secondary Amine Synthesis

2- and 4-Nitrobenzenesulfonamides, including 2-Fluoro-4-nitrobenzenesulfonamide, are used to prepare secondary amines. These compounds undergo smooth alkylation, leading to N-alkylated sulfonamides in near-quantitative yields. They are then easily deprotected to give secondary amines in high yields, demonstrating their usefulness in amine synthesis (Fukuyama, Jow, & Cheung, 1995).

Corrosion Inhibition in Metals

This compound is involved in derivatives that act as corrosion inhibitors for metals like iron. Quantum chemical calculations and molecular dynamics simulations have been used to explore the adsorption and inhibition properties of these derivatives (Kaya et al., 2016).

Solid-Phase Synthesis Applications

This compound is utilized in solid-phase synthesis, serving as an intermediate for various chemical transformations. It has been applied in creating diverse privileged scaffolds, indicating its significant role in synthetic chemistry (Fülöpová & Soural, 2015).

Electrochemical Studies

Studies on the electrochemical reduction processes of this compound contribute to understanding its behavior in different chemical contexts. These processes are important for developing new electrochemical applications (Pérez-Jiménez & Frontana, 2012).

Thermochemical Investigations

The energies of combustion and enthalpies of formation for compounds like this compound are determined using combustion calorimetry. This information is crucial for understanding the thermochemical properties of these compounds (Camarillo & Flores, 2010).

Molecular Structure Analysis

Advanced techniques such as X-ray crystallography, NMR, and vibrational spectroscopy provide insights into the molecular structure and properties of this compound, contributing to a deeper understanding of its chemical behavior (Sweeney, McArdle, & Aldabbagh, 2018).

Synthesis of Complex Molecules

This compound is used in the synthesis of complex molecules, such as specific inhibitors for enzymes like carbonic anhydrases. This demonstrates its potential in the field of bioorganic chemistry (Krasavin et al., 2018).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-Fluoro-4-nitrobenzenesulfonamide are not mentioned in the search results, related compounds like Benzenesulfonamide have been used in the synthesis of dyes, photochemicals, and disinfectants . They have also been effective in the treatment of proliferative diseases such as cancer . This suggests potential future applications for this compound in similar areas.

Relevant Papers A paper titled “Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study” discusses the synthesis and potential applications of related compounds . Another paper titled “Intramolecular Arylation of 2-Nitrobenzenesulfonamides: A Route to…” discusses the synthesis of related compounds .

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which 2-fluoro-4-nitrobenzenesulfonamide belongs, are known to inhibit carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate synthesis, respectively .

Mode of Action

In general, sulfonamides act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding . This results in a decrease in the enzyme’s activity.

Biochemical Pathways

Inhibition of carbonic anhydrase can disrupt fluid balance and ph regulation, while inhibition of dihydropteroate synthetase can interfere with folate synthesis .

Result of Action

Generally, the inhibition of target enzymes by sulfonamides can lead to physiological changes such as altered fluid balance and disrupted folate synthesis .

Eigenschaften

IUPAC Name |

2-fluoro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRIWZZRAVYMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride](/img/structure/B1520746.png)

![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)